3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Overview
Description
3-[(Triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide is a complex organic compound known for its unique structural features and reactivity. This compound belongs to the class of benzisothiazoles, which are heterocyclic compounds containing a benzene ring fused to an isothiazole ring. The presence of the triphenylphosphoranylidene group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of triphenylphosphine with an appropriate benzisothiazole derivative. One common method includes the following steps:
Starting Materials: The synthesis begins with 1,2-benzisothiazole 1,1-dioxide and triphenylphosphine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used.
Procedure: The benzisothiazole derivative is reacted with triphenylphosphine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to active sites, while the benzisothiazole moiety can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Triphenylphosphoranylidene)amino]-1,2-benzisothiazole
- 3-[(Triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of the triphenylphosphoranylidene group and the benzisothiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(1,1-dioxo-1,2-benzothiazol-3-yl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N2O2PS/c28-31(29)24-19-11-10-18-23(24)25(27-31)26-30(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBRTYYWJLTEIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NS(=O)(=O)C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N2O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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